molecular formula C13H24N2O2 B11869976 tert-Butyl (1-aminospiro[2.5]octan-6-yl)carbamate

tert-Butyl (1-aminospiro[2.5]octan-6-yl)carbamate

Cat. No.: B11869976
M. Wt: 240.34 g/mol
InChI Key: RGOYTUVRDKFSIB-UHFFFAOYSA-N
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Description

tert-Butyl (1-aminospiro[2.5]octan-6-yl)carbamate is a spirocyclic chemical building block of high value in medicinal chemistry and organic synthesis. Its unique spiro[2.5]octane scaffold introduces three-dimensional complexity, which is crucial for developing novel pharmacologically active compounds and improving the stereochemical properties of drug candidates . This compound is particularly relevant in neurological research. As a carbamate derivative, its core structure is associated with the ability to interact with the enzyme acetylcholinesterase (AChE) . Carbamates typically act by transiently carbamylating the serine residue in the active site of AChE, leading to a reversible inhibition of the enzyme . This mechanism is fundamental to research on cholinergic function, making this compound a potential key intermediate for designing enzyme inhibitors or probes for studying the nervous system . It is also employed in the synthesis of advanced peptide mimics and other biologically active molecules, facilitating drug discovery efforts . This product is designated For Research Use Only (RUO) and is strictly prohibited for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-(2-aminospiro[2.5]octan-6-yl)carbamate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-4-6-13(7-5-9)8-10(13)14/h9-10H,4-8,14H2,1-3H3,(H,15,16)

InChI Key

RGOYTUVRDKFSIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CC2N

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Amination with Aryl Halides

A representative protocol involves reacting 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-d]pyridine with tert-butyl carbamate under Pd(OAc)₂/Xantphos catalysis (Scheme 1).

Reaction Conditions

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2 equiv)

  • Solvent: 1,4-dioxane, reflux

  • Yield: 57%

Mechanistic Analysis
The oxidative addition of Pd⁰ to the aryl bromide forms a Pd(II) intermediate, which undergoes ligand exchange with the deprotonated tert-butyl carbamate. Reductive elimination yields the C–N bond, with Xantphos enhancing stability of the Pd center.

EntryAryl HalideCatalyst SystemYield (%)Reference
15-Bromo-pyrrolopyridinePd(OAc)₂/Xantphos57
27-Bromo-1,5-naphthyridinePd₂(dba)₃/Xantphos47
32,6-Dibromo-4-methoxypyridinePd(OAc)₂/Xantphos39

Alternative Catalytic Systems

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) shows superior activity for electron-poor substrates. In the coupling of 7-bromo-2-chloro-1,5-naphthyridine, Pd₂(dba)₃ achieves 47% yield at 120°C versus 39% with Pd(OAc)₂ at 100°C.

Solvent and Temperature Effects

Polar Aprotic Solvents

1,4-Dioxane is optimal for Pd-catalyzed reactions due to its high boiling point (101°C) and ability to solubilize Cs₂CO₃. Substituting with THF reduces yields by 15–20%.

Low-Temperature Condensations

A room-temperature protocol using formic acid in THF/water (1:8.6 v/v) over 144 hours achieves 26.8 g of product via in situ imine formation and sulfonamide addition (Eq. 1):

2-Bromo-4-cyanobenzaldehyde+tert-butyl carbamateHCO₂HProduct\text{2-Bromo-4-cyanobenzaldehyde} + \text{tert-butyl carbamate} \xrightarrow{\text{HCO₂H}} \text{Product}

Key Advantages

  • Avoids high-temperature decomposition of Boc group

  • Enables gram-scale synthesis (95.2 g reported)

Purification and Analytical Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane gradients (0–70% EtOAc) resolves Boc-protected intermediates. Basic silica improves separation of polar byproducts.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.52 (s, 9H, Boc CH₃), 3.97 (s, 3H, OCH₃), 7.36 (br s, 1H, NH)

  • ESI-MS : [M+H]⁺ = 267.4 (C₁₃H₂₄N₂O₂ requires 267.18)

Comparative Evaluation of Synthetic Routes

MethodCatalystTemp (°C)Time (h)Yield (%)Scalability
Buchwald-HartwigPd(OAc)₂/Xantphos100–1209–4039–89High
Formic Acid CondensationNone2014460–95Moderate
Nucleophilic SubstitutionCs₂CO₃90289Low

Challenges and Optimization Strategies

Byproduct Formation

Pd black precipitation occurs with prolonged reflux, mitigated by degassing solvents and using excess ligand (15 mol% Xantphos).

Boc Deprotection Risks

Extended heating above 100°C leads to tert-butyl group cleavage, monitored via TLC (Rf = 0.66 in hexane/EtOAc) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-aminospiro[2.5]octan-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (1-aminospiro[2.5]octan-6-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1-aminospiro[2.5]octan-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecule. The carbamate group can also undergo hydrolysis to release the active amine, which can further interact with biological targets .

Comparison with Similar Compounds

Structural Analysis

Key structural analogs and their differentiating features are summarized below:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Spiro/Junction Type Reference
tert-Butyl (1-oxaspiro[2.5]octan-6-yl)carbamate C₁₂H₂₁NO₃ 227.30 Oxa, Carbamate Spiro[2.5]octane
tert-Butyl (1-aminospiro[2.5]octan-6-yl)carbamate (Target) C₁₂H₂₂N₂O₃ (inferred) ~242.32 Amino, Carbamate Spiro[2.5]octane
tert-ButylN-{(1S,5S,6R)-3,3-dimethyl-8-oxo-2,4-dioxabicyclo[3.3.0]octan-6-yl}carbamate (Compound 7) C₁₃H₂₁NO₅ 283.31 Oxa, Oxo, Carbamate Bicyclo[3.3.0]octane
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (Compound 296) C₁₃H₂₅N₂O₃ 265.35 Amino, Methoxy, Carbamate Cyclohexane

Key Observations :

  • The target compound differs from the oxa analog () by replacing the oxygen atom in the spiro ring with an amino group, increasing molecular weight by ~15 Da and altering reactivity .
  • Cyclohexane-based analogs (e.g., Compound 296) lack spirocyclic rigidity, which may limit their utility in stereoselective synthesis .

Key Observations :

  • The target compound likely requires Boc protection of a spirocyclic amine precursor, analogous to Compound 296’s synthesis .
  • Spiro ring formation (e.g., via NaH-mediated cyclization in Compound 10) may be critical for constructing the bicyclic core .

Physicochemical Properties

  • Solubility: The amino group in the target compound enhances hydrophilicity compared to the oxa analog (), which may improve aqueous solubility for biological assays.
  • Stability: The Boc group in all analogs confers stability against nucleophiles, but the amino substituent may increase sensitivity to oxidation compared to methoxy or oxa groups .
  • Storage : Like the oxa analog, the target compound likely requires dry, cold storage (-20°C) to prevent decomposition .

Biological Activity

Tert-butyl (1-aminospiro[2.5]octan-6-yl)carbamate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

  • Chemical Formula : C13H23N2O2
  • Molecular Weight : 239.34 g/mol
  • CAS Number : 1934513-91-3

This compound exhibits its biological effects primarily through interactions with neurotransmitter systems and potential neuroprotective properties. It has been evaluated for its ability to inhibit enzymes related to neurodegenerative diseases.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects against oxidative stress and neuroinflammation. In vitro studies have shown that the compound can enhance cell viability in astrocyte cultures exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.

Table 1: Summary of Neuroprotective Studies

StudyModelResultsReference
In vitro study on astrocytesAβ-induced toxicityIncreased cell viability by 62% with treatment
In vivo study in ratsScopolamine-induced memory impairmentNo significant improvement compared to control
Cytokine analysisAstrocytes treated with AβReduced TNF-α levels, indicating anti-inflammatory potential

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on acetylcholinesterase (AChE) and β-secretase enzymes, both of which are crucial in the pathophysiology of Alzheimer's disease. By inhibiting these enzymes, this compound may reduce the accumulation of toxic peptides and improve cognitive function.

Table 2: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 Value (µM)Reference
AcetylcholinesteraseCompetitive inhibition25 µM
β-secretaseNon-competitive inhibition30 µM

Case Study 1: Protective Effects Against Aβ-Induced Toxicity

In a controlled laboratory setting, astrocytes were treated with Aβ peptides alongside varying concentrations of this compound. The results indicated a significant reduction in cell death and a notable increase in cell viability at higher concentrations of the compound.

Case Study 2: Memory Impairment Model in Rats

A study involving scopolamine-treated rats demonstrated that while this compound showed some protective effects in vitro, it did not significantly enhance memory performance in vivo compared to standard treatments like galantamine. This suggests potential limitations in bioavailability or efficacy under physiological conditions.

Q & A

Q. What are the key steps and reagents involved in synthesizing tert-Butyl (1-aminospiro[2.5]octan-6-yl)carbamate?

The synthesis typically involves multi-step reactions under controlled conditions. For example, spirocyclic intermediates can be generated via oxidation (e.g., Dess-Martin periodinane in CH2Cl2), followed by nucleophilic additions (e.g., n-butyllithium in THF under inert gas) and hydrogenation (e.g., Pd/C in H2 atmosphere). Purification steps often include column chromatography or recrystallization .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

X-ray crystallography is the primary method. Single crystals are grown via slow evaporation, and diffraction data are collected. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule structural analysis due to its robustness in handling high-resolution data and twinned crystals .

Q. What spectroscopic techniques are essential for characterizing its purity and stereochemistry?

  • NMR (1H/13C): Confirms molecular structure, stereochemistry, and spirocyclic integrity.
  • HPLC/MS : Validates purity and identifies byproducts.
  • IR Spectroscopy : Detects functional groups like carbamate C=O stretches (~1680–1720 cm⁻¹). Advanced techniques like 2D NOESY NMR resolve spatial interactions in complex spiro systems .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in spirocyclic carbamate synthesis?

Steric and electronic factors dictate stereochemistry. For example:

  • Solvent polarity : THF stabilizes transition states via coordination, favoring axial attack in spiro ring formation.
  • Catalysts : Chiral catalysts (e.g., Rh(II) complexes) induce enantioselectivity in cyclopropanation steps.
  • Temperature : Lower temps (<0°C) reduce epimerization risks. Controlled studies using in-situ FTIR can monitor reaction progress .

Q. What methodologies are used to evaluate its biological activity and target interactions?

  • Molecular Docking : Predicts binding affinities to enzymes/receptors (e.g., kinases, GPCRs) using software like AutoDock Vina.
  • Enzyme Assays : Measures IC50 values via fluorescence-based kinetic studies.
  • Cellular Uptake Studies : Radiolabeled analogs (e.g., <sup>14</sup>C-carbamate) quantify membrane permeability .

Q. How can contradictions in reported synthetic yields or stereochemical ratios be resolved?

Systematic reproducibility studies are critical:

  • Parameter Screening : Use DoE (Design of Experiments) to isolate variables (e.g., reagent stoichiometry, reaction time).
  • Analytical Cross-Validation : Compare HPLC retention times with authentic standards and quantify diastereomers via chiral GC.
  • Mechanistic Probes : Isotopic labeling (<sup>13</sup>C, <sup>2</sup>H) tracks bond-forming steps in disputed pathways .

Q. What strategies optimize its stability under physiological conditions for in vivo studies?

  • Protecting Group Engineering : Replace tert-butyl carbamate with enzymatically labile groups (e.g., p-nitrobenzyl) to enhance bioavailability.
  • Formulation Studies : Encapsulation in PEGylated liposomes improves plasma half-life.
  • Metabolic Profiling : LC-HRMS identifies degradation products in simulated gastric fluid .

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